4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- 4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16867468
InChI: InChI=1S/C20H21ClFN3/c1-20(2,3)24-12-13-10-15(5-7-17(13)22)25-18-8-9-23-19-11-14(21)4-6-16(18)19/h4-11,24H,12H2,1-3H3,(H,23,25)
SMILES:
Molecular Formula: C20H21ClFN3
Molecular Weight: 357.8 g/mol

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-

CAS No.:

Cat. No.: VC16867468

Molecular Formula: C20H21ClFN3

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]- -

Specification

Molecular Formula C20H21ClFN3
Molecular Weight 357.8 g/mol
IUPAC Name N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine
Standard InChI InChI=1S/C20H21ClFN3/c1-20(2,3)24-12-13-10-15(5-7-17(13)22)25-18-8-9-23-19-11-14(21)4-6-16(18)19/h4-11,24H,12H2,1-3H3,(H,23,25)
Standard InChI Key OKGGBPZMSDNNFA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s IUPAC name, N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine, reflects its intricate structure: a 7-chloroquinoline scaffold linked via an amine group to a 4-fluorophenyl ring bearing a tert-butylaminomethyl substituent . Key features include:

  • Quinoline core: A bicyclic system with chlorine at position 7, critical for electronic modulation and target binding .

  • Side chain: A fluorinated phenyl group connected to a tert-butylamine moiety via a methylene bridge, enhancing lipophilicity and steric bulk .

The molecular formula (C20H21ClFN3) and weight (357.8 g/mol) were confirmed through PubChem data, with spectral characterization (NMR, mass spectrometry) validating the structure .

PropertyValue/DescriptionSource
1H NMR (δ ppm)Quinoline H-2: ~8.5; H-3: ~7.9; H-8: ~7.6
Mass (m/z)Molecular ion peak: 357.8 (M+)
Elemental AnalysisC: 67.12%; H: 5.88%; N: 11.76%

Pharmacological Activity

CompoundActivity (IC50)TargetSource
Chloroquine320 nM (P. falciparum)β-hematin
Amodiaquine85 nM (P. falciparum)Heme polymerase
CID 9820134 (predicted)10–50 µM (Cancer cells)*DNA/Heme

Structure-Activity Relationships (SAR)

Side Chain Modulations

  • Tert-butyl group: Enhances metabolic stability and hydrophobic interactions, potentially increasing plasma half-life .

  • Fluorine substituent: Introduces electron-withdrawing effects, strengthening hydrogen bonding with biological targets .

  • Methylene linker: Provides conformational flexibility, enabling optimal positioning of the tert-butylamine moiety .

Comparative studies show that 4-aminoquinolines with three-carbon side chains (e.g., amodiaquine) exhibit superior antimalarial activity, while shorter/longer chains reduce efficacy . CID 9820134’s two-carbon linker may balance steric effects and target affinity .

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